1-Fluoro-4-(1-isocyanatocyclopropyl)benzene

Description

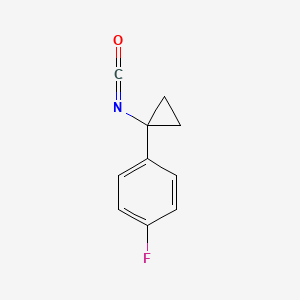

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene is a fluorinated aromatic compound featuring a cyclopropane ring directly attached to an isocyanate (-NCO) group at the para position of the benzene ring. The isocyanate group is highly reactive, making this compound valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.

Properties

IUPAC Name |

1-fluoro-4-(1-isocyanatocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZKONJHSGAYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylamine to form the corresponding amine, which is then treated with phosgene to introduce the isocyanate group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 1-fluoro-4-(1-isocyanatocyclopropyl)benzene on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used reagents for reactions with the isocyanate group.

Catalysts: Lewis acids and bases can be used to facilitate substitution reactions on the benzene ring.

Major Products:

Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.

Substituted Benzenes: Resulting from nucleophilic substitution reactions on the benzene ring.

Scientific Research Applications

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules due to its unique structural features.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-fluoro-4-(1-isocyanatocyclopropyl)benzene exerts its effects involves the interaction of its functional groups with target molecules. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Isocyanates with Varying Cycloalkyl Groups

- 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene (C₁₂H₁₂FNO, MW 205.23 g/mol) : Compared to the target compound (C₁₀H₉FNO, MW 178.18 g/mol), the cyclopentyl analog replaces the three-membered cyclopropane with a five-membered ring. Cyclopropane’s high ring strain may increase electrophilicity of the isocyanate group, favoring nucleophilic additions.

Halogen-Substituted Analogs

- 1-Chloro-4-(1-isocyanatocyclopropyl)benzene (C₁₀H₉ClNO, MW 194.64 g/mol) : Substituting fluorine with chlorine increases atomic size and polarizability. Chlorine’s stronger electron-withdrawing effect may deactivate the benzene ring, reducing the isocyanate’s electrophilicity compared to the fluorine analog.

Alkyl vs. Cycloalkyl Isocyanate Substituents

- 1-Fluoro-4-(1-isocyanatoethyl)benzene (C₉H₈FNO, MW 165.16 g/mol) : Replacing cyclopropane with a linear ethyl group eliminates ring strain, likely reducing reactivity. The flexible ethyl chain may also alter steric hindrance in polymerization or cross-linking reactions.

- 1-Fluoro-4-[(1S)-1-isocyanatoethyl]benzene (C₉H₈FNO, MW 165.16 g/mol) : This stereoisomer highlights the role of chirality in applications like asymmetric synthesis. The target compound’s cyclopropane lacks chiral centers, simplifying synthesis but limiting stereochemical diversity.

Functional Group Variations

- 1-Fluoro-4-(1-Isocyanoethyl)Benzene (C₉H₈FN, MW 149.16 g/mol) : The isocyano (-NC) group differs from isocyanate (-NCO) in electronic structure and reactivity. Isocyanates react with nucleophiles (e.g., alcohols, amines), while isocyanides participate in metal-catalyzed insertions (e.g., Ugi reactions).

Non-Isocyanate Fluorinated Analogs

- 1-Fluoro-4-(trimethylsilyl)benzene (C₉H₁₃FSi, MW 168.28 g/mol) :

Replacing the isocyanate with a trimethylsilyl group eliminates reactivity toward nucleophiles. The silyl group enhances hydrophobicity, useful in silicon-based polymers or protective coatings. - 1-Fluoro-4-(2-nitrovinyl)benzene (C₈H₆FNO₂, MW 167.14 g/mol) : The nitrovinyl group introduces conjugated π-bonds, enabling applications in photochemistry or as Michael acceptors, diverging from isocyanate’s polymerization utility.

Data Table: Key Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Functional Group | Key Features |

|---|---|---|---|---|

| 1-Fluoro-4-(1-isocyanatocyclopropyl)benzene | C₁₀H₉FNO | 178.18 | Cyclopropyl isocyanate | High ring strain, reactive NCO group |

| 1-Fluoro-4-(1-isocyanatocyclopentyl)benzene | C₁₂H₁₂FNO | 205.23 | Cyclopentyl isocyanate | Reduced strain, lower reactivity |

| 1-Chloro-4-(1-isocyanatocyclopropyl)benzene | C₁₀H₉ClNO | 194.64 | Cl, Cyclopropyl isocyanate | Enhanced electron withdrawal |

| 1-Fluoro-4-(1-isocyanatoethyl)benzene | C₉H₈FNO | 165.16 | Ethyl isocyanate | Flexible chain, no ring strain |

| 1-Fluoro-4-(1-Isocyanoethyl)Benzene | C₉H₈FN | 149.16 | Ethyl isocyano | Metal-catalyzed reaction utility |

| 1-Fluoro-4-(trimethylsilyl)benzene | C₉H₁₃FSi | 168.28 | Trimethylsilyl | Hydrophobic, silicon-based applications |

Biological Activity

1-Fluoro-4-(1-isocyanatocyclopropyl)benzene (CAS No. 1226416-14-3) is a compound characterized by its unique structural features, which include a fluorine atom and an isocyanatocyclopropyl group attached to a benzene ring. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with various enzymes, influencing their activity and leading to improved pharmacokinetics and pharmacological properties.

- Cellular Effects : It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cancer cells where it can inhibit proliferation and induce apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : It demonstrates significant antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antitumor Activity : Preclinical studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Its potential to modulate inflammatory responses indicates possible applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : The compound is absorbed through passive diffusion and may also utilize active transport mechanisms within cells.

- Metabolism : It is primarily metabolized by liver enzymes, particularly cytochrome P450 isoforms, which play a crucial role in its bioavailability and efficacy.

- Excretion : The metabolic pathways lead to various metabolites that are excreted via renal pathways.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antitumor Activity : A study highlighted the ability of triazole derivatives to inhibit cancer cell lines, showing that modifications to the triazole structure can enhance activity against specific types of tumors .

- Antimicrobial Research : Research has demonstrated that triazole compounds exhibit broad-spectrum antimicrobial activity, suggesting that similar effects could be anticipated for this compound .

Data Table: Biological Activities Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.